Dihydro-dutastéride

Vue d'ensemble

Description

Dihydro Dutasteride is a metabolite of Dutasteride . Dutasteride is an oral synthetic 4-azasteroid commonly marketed under the trade name Avodart . It is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner .

Molecular Structure Analysis

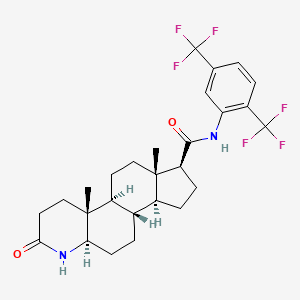

Dutasteride has a chemical formula of C27H30F6N2O2 and an average molecular weight of 528.5297 . The structure of Dutasteride includes a 4-azasteroid frame .

Applications De Recherche Scientifique

Traitement de l'hyperplasie bénigne de la prostate (HBP)

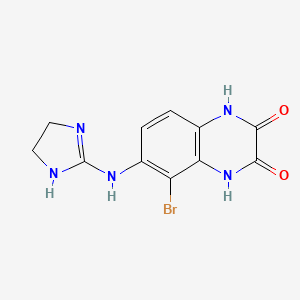

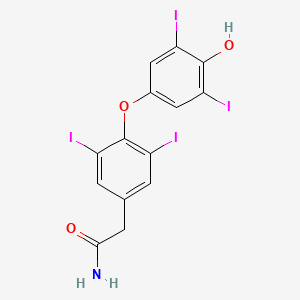

La dihydro-dutastéride est principalement utilisée dans le traitement de l'HBP, une affection courante chez les hommes âgés caractérisée par une hypertrophie de la prostate. Elle agit comme un inhibiteur de la 5α-réductase, empêchant la conversion de la testostérone en dihydrotestostérone (DHT), qui est impliquée dans la croissance de la prostate. Son efficacité pour réduire la taille de la prostate et améliorer le débit urinaire est bien documentée {svg_1}.

Prévention de la perte de cheveux

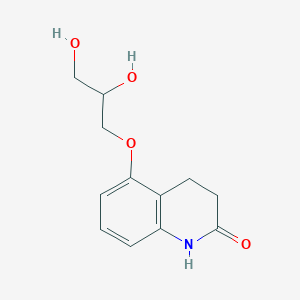

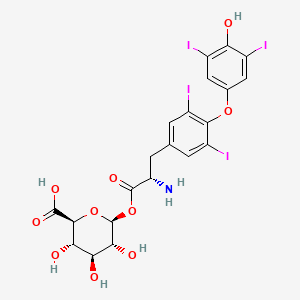

Ce composé a montré des promesses dans le traitement de la calvitie masculine en inhibant la production de DHT. La DHT est un facteur clé dans le développement de l'alopécie androgénétique, et sa réduction peut ralentir ou même inverser la perte de cheveux chez les hommes {svg_2}.

Amélioration de la pharmacocinétique

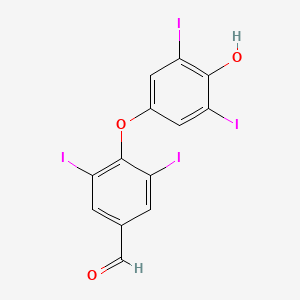

La recherche a exploré l'utilisation de la this compound pour améliorer le profil pharmacocinétique des médicaments. Une étude a démontré qu'un système d'administration de médicaments auto-microémulsifiant solide-supersaturable (SMEDDS) chargé de dutastéride augmentait considérablement la biodisponibilité orale de la dutastéride, suggérant des applications potentielles pour améliorer l'efficacité des médicaments oraux {svg_3}.

Agent chimiopréventif dans le cancer de la prostate

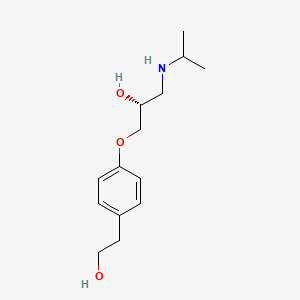

Il existe des preuves émergentes que la this compound pourrait jouer un rôle dans la chimioprévention du cancer de la prostate. Sa capacité à abaisser les taux de DHT pourrait potentiellement réduire l'incidence du cancer de la prostate, bien que des recherches supplémentaires soient nécessaires pour confirmer cette application {svg_4}.

Traitement des symptômes du bas appareil urinaire (SBAU)

La this compound est également étudiée pour son efficacité dans le traitement des SBAU chez les hommes. En réduisant la taille de la prostate et les taux de DHT, elle peut soulager les symptômes associés aux SBAU, tels que la miction fréquente et la difficulté à commencer et à maintenir la miction {svg_5}.

Nouvelles formulations pour l'administration de médicaments

Le développement de nouveaux systèmes d'administration de médicaments incorporant la this compound est un domaine de recherche active. Par exemple, la création de formes galéniques solides avec des propriétés de dissolution et une biodisponibilité améliorées est à l'étude, ce qui pourrait conduire à des méthodes d'administration de médicaments plus efficaces {svg_6}.

Mécanisme D'action

Mode of Action

Dihydro Dutasteride works by forming a stable complex with both type II and type II 5α-reductase . This interaction inhibits the enzymatic action of the 5α-reductase enzymes, thereby preventing the conversion of testosterone to 5α-dihydrotestosterone (DHT) . DHT is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland .

Biochemical Pathways

The inhibition of 5α-reductase enzymes by Dihydro Dutasteride disrupts the biochemical pathway that converts testosterone into DHT . This results in a significant reduction in the levels of circulating DHT . DHT is a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .

Pharmacokinetics

Dihydro Dutasteride exhibits a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life of 3–5 weeks . Accordingly, Dihydro Dutasteride is dosed in a way that requires at least 3 months of treatment to reach pharmacokinetic steady state .

Result of Action

The primary molecular effect of Dihydro Dutasteride is the reduction of circulating DHT levels . This leads to a decrease in the stimulation of prostate growth . On a cellular level, the reduction of DHT levels can lead to a decrease in the size of the prostate gland over time .

Action Environment

The action of Dihydro Dutasteride can be influenced by various environmental factors. For instance, the bioavailability and efficacy of the drug can be affected by the formulation in which it is presented . Additionally, the drug’s action can be influenced by the patient’s liver function, as the liver plays a crucial role in the metabolism of the drug .

Safety and Hazards

Orientations Futures

Future studies should investigate the biochemical and physiological mechanisms that underlie the persistence of the adverse sexual side effects to determine why a subset of patients is afflicted with such persistence or irreversible adverse effects . Also, a better focus of clinical research is urgently needed to better define those subjects who are likely to be adversely affected by such agents .

Analyse Biochimique

Biochemical Properties

Dihydro Dutasteride selectively inhibits both the type I and type II isoforms of steroid 5α-reductase . This intracellular enzyme converts testosterone to 5α-dihydrotestosterone (DHT), a primary hormonal mediator involved in the development and enlargement of the prostate gland . By reducing the levels of circulating DHT, Dihydro Dutasteride plays a crucial role in biochemical reactions .

Cellular Effects

Dihydro Dutasteride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in androgen-sensitive tissues like the prostate, where it reduces the levels of DHT, thereby influencing the function of these cells .

Molecular Mechanism

The molecular mechanism of Dihydro Dutasteride involves its interaction with biomolecules and its impact on gene expression . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into DHT, and by inhibiting them, Dihydro Dutasteride reduces the levels of DHT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydro Dutasteride change over time . The compound shows a high degree of stability, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For instance, higher doses of Dihydro Dutasteride induced almost complete suppression of DHT, demonstrating its potent long-term effects .

Dosage Effects in Animal Models

The effects of Dihydro Dutasteride vary with different dosages in animal models . Higher doses led to more notable modifications in penile morphology in a rodent model .

Metabolic Pathways

Dihydro Dutasteride is involved in several metabolic pathways . It plays a role in the metabolism of testosterone, where it inhibits the conversion of testosterone to DHT . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of Dihydro Dutasteride within cells and tissues are complex processes. The compound is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . This solubility profile influences how Dihydro Dutasteride is transported and distributed within cells and tissues .

Subcellular Localization

Current studies suggest that D2 receptors, which are inhibited by Dihydro Dutasteride, appear as puncta-like structures along the surface of dendrites and soma of dopamine neurons . This indicates a population of D2 receptors organized in discrete signaling sites along the plasma membrane .

Propriétés

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHDIPAGREENV-QWBYCMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164656-22-8 | |

| Record name | 1,2-Dihydrodutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRODUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Dihydro Dutasteride and how is it related to Dutasteride?

A1: Dihydro Dutasteride (17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one) is an identified impurity of Dutasteride. [, ] Dutasteride is a drug primarily used to treat enlarged prostate glands. While Dutasteride's mechanism involves inhibiting both type 1 and type 2 5α-reductase enzymes, the specific activity of Dihydro Dutasteride and its potential interaction with these enzymes have not been extensively studied based on the provided research.

Q2: How was Dihydro Dutasteride characterized in the research?

A2: Dihydro Dutasteride was detected during the analysis of Dutasteride samples using High-Performance Liquid Chromatography (HPLC) and further identified by its mass-to-charge ratio (m/z) of 530 using Liquid Chromatography-Mass Spectrometry (LCMS). [, ] This impurity was then synthesized and further characterized using various spectroscopic techniques:

- HPLC: Determined its retention time and purity profile. [, ]

- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Revealed the structure and connectivity of atoms within the molecule. [, ]

- Mass Spectrometry (MS): Confirmed the molecular weight and provided structural information. [, ]

Q3: Is there a way to separate Dihydro Dutasteride from Dutasteride?

A3: Yes, researchers successfully developed and employed a preparative HPLC method to isolate Dihydro Dutasteride from Dutasteride. [] This technique leverages the different affinities of these compounds towards a stationary phase within the HPLC column, allowing for their separation and purification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)